BE“GHE Foundational & Exploratory

Check Availability & Pricing

LY-364947: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY-364947

Cat. No.: B1675679

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-364947, also known as HTS 466284, is a potent and selective small molecule inhibitor of
the Transforming Growth Factor-3 (TGF-3) type-I receptor (TGF-$3 RI), also known as Activin
Receptor-Like Kinase 5 (ALK5).[1][2][3] As an ATP-competitive inhibitor, LY-364947 plays a
critical role in modulating the TGF-f3 signaling pathway, which is implicated in a myriad of
cellular processes including growth, differentiation, apoptosis, and immune regulation.[4][5][6]
This technical guide provides a comprehensive overview of the chemical structure, properties,
mechanism of action, and experimental protocols related to LY-364947, intended for
researchers and professionals in the field of drug development.

Chemical Structure and Properties

LY-364947 is chemically identified as 4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-quinoline.[3] Its
fundamental properties are summarized in the table below.
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Property Value Reference
4-[3-(2-pyridinyl)-1H-pyrazol-4-

IUPAC Name [ (_ p)./ Y by [3]
yl]-quinoline
HTS 466284, TGF- Rl Kinase

Synonyms o [2][3]
Inhibitor

CAS Number 396129-53-6 [1]I3]

Molecular Formula C17H12Na4 [11[3]

Molecular Weight 272.30 g/mol [2][3]

) clccc(ncl)-c2n[nH]cc2-

SMILES String [7]
c3ccnc4ccccc34
IBCXZIJCWDGCXQT-

INChl Key [3]
UHFFFAOYSA-N

Purity >98% (HPLC) [2][8]

Appearance White to beige powder [7]

B Soluble in DMSO (e.g., to 100

Solubility [1112]
mM or 25 mg/ml)
Store lyophilized powder at

Storage room temperature. Once in [11[2]

solution, store at -20°C.

Pharmacological Properties and Mechanism of

Action

LY-364947 exerts its biological effects by selectively inhibiting the kinase activity of TGF-3 RI

(ALKS5).[1][8] This inhibition prevents the phosphorylation of downstream signaling molecules,

primarily Smad2 and Smad3, thereby blocking the canonical TGF-3 signaling pathway.[5][6][9]

The transforming growth factor- (TGF-3) signaling pathway plays a crucial role in a wide

range of cellular functions.[6] TGF-f3 ligands initiate signaling by binding to and bringing

together TGF-3 type | and type Il receptors, which are both serine/threonine kinases.[10]
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The inhibitory concentrations of LY-364947 against various kinases are detailed in the following

table:
Target ICso0 Reference
TGF-B RI (ALK5) 59 nM [1]12114]
TGF-B RII 400 nM [1]12113]
p38 MAPK 740 nM [3][8]

Mixed Lineage Kinase-7 (MLK-

” 1400 nM (1.4 uM) [1][2][8]

The selectivity of LY-364947 for TGF-[3 Rl over TGF-3 Rl is approximately 7-fold.[4]

Signaling Pathway

The canonical TGF-f signaling pathway, and the point of inhibition by LY-364947, is illustrated
in the diagram below.
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Diagram of the canonical TGF-3 signaling pathway and inhibition by LY-364947.
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Key Experimental Protocols
In Vitro Kinase Assay (Filter-Binding Assay)

This protocol is designed to determine the I1Cso of LY-364947 against TGF-3 RI kinase.
Methodology:

o Prepare reaction mixtures in a total volume of 40 pL containing 50 mM HEPES (pH 7.5), 1
mM NaF, 200 uM of a peptide substrate (e.g., pKSmad3(-3)), and 50 uM ATP.[9]

e Add varying concentrations of LY-364947 (e.g., a serial dilution from 1600 nM to 0 nM).[9]
« Initiate the kinase reaction by adding the TGF-3 Rl enzyme.

 Incubate the reaction at 30°C for 30 minutes.[9]

» Stop the reaction and spot the mixture onto filter paper.

o Wash the filter paper to remove unincorporated ATP.

o Quantify the incorporated radiolabeled phosphate using a scintillation counter to determine
the kinase activity.

o Calculate the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cellular Phospho-Smad2/3 Western Blot Analysis

This protocol assesses the ability of LY-364947 to inhibit TGF-f-induced Smad?2/3
phosphorylation in cells.

Methodology:
e Culture cells (e.g., HT-1080) to a suitable confluency.[2]
e Pre-treat the cells with LY-364947 (e.g., 1 uM) for 1 hour.[2]

o Stimulate the cells with TGF-1 (e.g., 10 ng/mL) for 30 minutes.[2]
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» Lyse the cells and collect the protein extracts.
» Determine the protein concentration of the lysates.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane and probe with a primary antibody against Phospho-Smad?2
(Ser465/467)/Smad3 (Ser423/425).[2]

e Probe with a primary antibody for total Smad2/3 as a loading control.[2]
 Incubate with an appropriate HRP-conjugated secondary antibody.

» Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Culture Pre-treatment with TGF-B1 Stimulation SDS-PAGE and Antibody Probing
(e.g., HT-1080) LY-364947 (1 uM, 1 hr) (10 ng/mL, 30 min) Membrane Transfer (p-Smad2/3, Total Smad2/3)

Click to download full resolution via product page

Workflow for Western Blot analysis of p-Smad2/3 inhibition.

In Vivo Tumor Xenograft Studies

This protocol details a general approach for evaluating the in vivo efficacy of LY-364947 in a
mouse tumor model.

Methodology:

e Subcutaneously inject tumor cells (e.g., 4 x 10> MC38 colon adenocarcinoma cells) into
immunocompetent mice (e.g., C57BL/6).[11]

o Allow tumors to establish and reach a palpable size.

o Prepare LY-364947 for injection. For example, dissolve in DMSO and then dilute with PBS.
[4]
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o Administer LY-364947 via intraperitoneal (i.p.) injection at a specified dose and schedule
(e.g., 10 mg/kg on specific days).[12]

» Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor
volume.[13]

» At the end of the study, sacrifice the animals and harvest tumors for further analysis (e.g.,
immunohistochemistry for p-Smad?2).[11]

Summary of In Vitro and In Vivo Effects

LY-364947 has been shown to have a variety of effects in both cell culture and animal models.

In Vitro Data
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. . Incubation
Cell Line Concentration . Effect Reference
Time
Inhibition of TGF-
Mink Lung ICs0 = 0.04 pM 3 induced ]
(Mv1Lu) (40 nM) transcriptional
activation
Mouse Inhibition of TGF-
Fibroblasts (NIH ICs0 =89 nM - [B-induced cell [1]
3T3) growth
Human Breast Suppression of
Cancer (MDA- - - invasion in a [1][8]
MB-231) Matrigel assay
Inhibition of in
NMuMg Cells ICs0 =135 nM - vivo Smad?2 [419]
phosphorylation
Prevention of
TGF-B-induced
NMuMg Cells 2 uM - epithelial- [41[9]
mesenchymal
transition (EMT)
Human Dermal
Lymphatic Induction of
Microvascular 3 uM 24 hours Proxl and LYVE-  [4][5]
Endothelial Cells 1 expression
(HDLECS)
Chronic Myeloid Suppression of
Leukemia (CML) <20 puM - colony-forming [4109]

Initiating Cells

ability

In Vivo Data
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Animal Model Dosage Route Effect Reference
Mouse Model of Acceleration of
Chronic 1 mg/kg i.p. lymphangiogene [4]
Peritonitis sis
BxPC3
) Increased LYVE-
Pancreatic ) "
) 1 mg/kg i.p. 1-positive areas [4119]
Adenocarcinoma . )
in tumor tissues
Xenograft
Increased p-Akt
and decreased
CML-affected
] 25 mg/kg - nuclear Foxo3a [4]
Mice ] ]
in leukemia-
initiating cells
Enhanced liver
Mouse Model of _
_ _ _ regeneration and
Acute Liver Injury 5 mg/kg i.p. ] ) [5]
) improved liver
(CCla induced) )
function
Prevention of
Rat Model of ]
. . capillary
Retinal Intravitreal )
) 50 nM S degeneration [5]
Degeneration injection .
. and retinal
(NMDA induced)
vascular damage
In combination
with anti-PD-L1,
MC38 Colon .
) ) improved long-
Adenocarcinoma 10 mg/kg i.p. ) [L1][12][14]
term survival and
Tumor Model _
increased CD8*
T cell influx
Conclusion

LY-364947 is a valuable research tool for investigating the roles of the TGF-f3 signaling

pathway in various biological and pathological processes. Its selectivity and potency make it a
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suitable compound for both in vitro and in vivo studies aimed at understanding and potentially
targeting TGF-B-mediated effects in diseases such as cancer and fibrosis. The experimental
protocols and data presented in this guide offer a foundation for researchers to design and
execute their studies involving this important inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1675679#ly-364947-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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